9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid
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Overview
Description
9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid is a complex organic compound that belongs to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products . The structure of this compound includes a furo3,2-gbenzopyran skeleton, which is a fused ring system combining furan and benzopyran rings .
Preparation Methods
The synthesis of 9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the furo3,2-gbenzopyran core . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid undergoes various chemical reactions, including:
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid can be compared with other furanocoumarins, such as:
Psoralen: Known for its use in phototherapy for skin conditions.
Methoxsalen: Used in the treatment of psoriasis and vitiligo.
Bergapten: Found in various plants and used for its photosensitizing properties.
The uniqueness of 9-Amino-7-oxo-7H-furo3,2-gbenzopyran-6-carboxylic acid lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds .
Properties
CAS No. |
626234-01-3 |
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Molecular Formula |
C12H7NO5 |
Molecular Weight |
245.19 g/mol |
IUPAC Name |
9-amino-7-oxofuro[3,2-g]chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H7NO5/c13-8-9-5(1-2-17-9)3-6-4-7(11(14)15)12(16)18-10(6)8/h1-4H,13H2,(H,14,15) |
InChI Key |
DNNGSRSKOMOGPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C3=C(C=C21)C=C(C(=O)O3)C(=O)O)N |
Origin of Product |
United States |
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